4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide
Overview
Description
4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It is used in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors.
Mechanism of Action
4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide binds to the ATP-binding site of receptor tyrosine kinases and prevents their activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. This compound also inhibits the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation and migration of cancer cells. This compound has been shown to decrease tumor size and angiogenesis (formation of new blood vessels) in animal models of cancer.
Advantages and Limitations for Lab Experiments
4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide is a potent inhibitor of receptor tyrosine kinases and has been extensively studied in vitro and in vivo. However, it has some limitations for lab experiments. This compound is a small molecule inhibitor and can be toxic to cells at high concentrations. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide. One direction is the development of more potent and selective inhibitors of receptor tyrosine kinases. Another direction is the investigation of the role of this compound in combination with other anti-cancer drugs. This compound has also been shown to have immunomodulatory effects, and its potential use in combination with immunotherapy is an area of active research. Finally, the development of new drug delivery systems for this compound may improve its efficacy and reduce its toxicity.
Scientific Research Applications
4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo. This compound works by blocking the activity of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in the growth and survival of cancer cells.
properties
IUPAC Name |
4-amino-N-[4-[(E)-2-(2-fluorophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-17-4-2-1-3-13(17)5-8-15-11-12-21-18(22-15)23-26(24,25)16-9-6-14(20)7-10-16/h1-12H,20H2,(H,21,22,23)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXCQFWZRNFFKO-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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